molecular formula C12H13N3O2 B15094346 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine

Cat. No.: B15094346
M. Wt: 231.25 g/mol
InChI Key: KMOCWRDCLWMNIS-UHFFFAOYSA-N
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Description

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with a 1,2,4-oxadiazole ring, which is further substituted with a phenyl group

Preparation Methods

The synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxadiazole products.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring, using reagents like halogens or alkylating agents.

Scientific Research Applications

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine involves its interaction with specific molecular targets and pathways. In medicinal applications, it is known to inhibit key enzymes and proteins involved in cell proliferation and survival, such as tyrosine kinases and proteases. The compound’s ability to form hydrogen bonds and interact with biological macromolecules enhances its efficacy in therapeutic applications .

Comparison with Similar Compounds

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine

InChI

InChI=1S/C12H13N3O2/c1-2-4-9(5-3-1)11-14-12(17-15-11)10-8-16-7-6-13-10/h1-5,10,13H,6-8H2

InChI Key

KMOCWRDCLWMNIS-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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